2,4,8,10-Tetraoxaundecan-6-one

Description

Properties

Molecular Formula |

C7H14O5 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

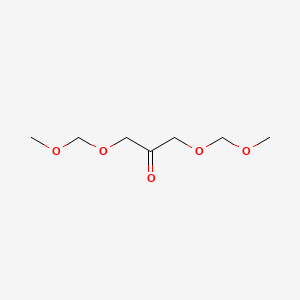

1,3-bis(methoxymethoxy)propan-2-one |

InChI |

InChI=1S/C7H14O5/c1-9-5-11-3-7(8)4-12-6-10-2/h3-6H2,1-2H3 |

InChI Key |

NOWKLPDACBSDGQ-UHFFFAOYSA-N |

Canonical SMILES |

COCOCC(=O)COCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,4,8,10-Tetraoxaundecan-6-one with structurally or functionally related compounds:

Stability and Analytical Characterization

- This compound derivatives exhibit stability in organic solvents, as evidenced by distinct $^{13}\text{C}$ NMR signals (e.g., δ = 169.6 ppm for carbonyl groups) .

- Spiroborate complexes demonstrate crystallographic stability with refined $ R $-values of 0.046, confirming precise structural resolution .

Preparation Methods

Reaction Mechanism and Optimization

Ozonolysis begins with the reaction of ozone (O₃) with a precursor containing conjugated double bonds, typically in a solvent system of methylene chloride (CH₂Cl₂) and methanol (MeOH) at low temperatures (−78°C). The ozonides formed are subsequently reduced using agents such as dimethyl sulfide (DMS) or zinc dust to yield the target compound. For example:

Key parameters influencing yield include:

-

Temperature control : Excess heat leads to side reactions, such as over-oxidation or decomposition.

-

Solvent polarity : Methanol facilitates the stabilization of intermediate ozonides.

-

Reduction method : Zinc dust provides higher yields (~75%) compared to DMS (~65%).

Case Study: Synthesis from Cyclic Dienes

A representative procedure involves passing ozone through a solution of a cyclic diene precursor in CH₂Cl₂/MeOH (3:1 v/v) for 2 hours at −78°C. After quenching with DMS, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), achieving a yield of 72%.

Acid-Catalyzed Cyclization of Diols with Ketones

This method leverages Brønsted acid catalysts to promote cyclization between diols and ketones, forming the cyclic ether framework. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed.

Reaction Design and Challenges

The reaction proceeds via protonation of the diol’s hydroxyl group, followed by nucleophilic attack by the ketone’s carbonyl carbon. For instance, 1,5-pentanediol reacts with cyclohexanone under acidic conditions to form the tetraoxaundecanone backbone:

Critical factors :

-

Catalyst concentration : Excess acid leads to polymerization byproducts.

-

Reflux temperature : Optimal yields (~65%) are achieved at 80–90°C.

Scalability and Industrial Relevance

While this method is cost-effective, scalability is limited by the need for precise stoichiometric control. Industrial adaptations often use continuous-flow reactors to mitigate side reactions.

Reaction of Pentaerythritol with Formaldehyde

Pentaerythritol (C(CH₂OH)₄) serves as a versatile starting material due to its four hydroxyl groups, which facilitate acetal formation with formaldehyde (HCHO).

Stepwise Synthesis and Mechanism

The reaction occurs in two stages:

-

Acetal formation : Pentaerythritol reacts with formaldehyde under acidic conditions (e.g., HCl) to generate a polyacetal intermediate.

-

Oxidation : Selective oxidation of a secondary alcohol group introduces the ketone functionality.

Common oxidants include Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), with yields up to 80%.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each preparation route:

| Method | Yield (%) | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Ozonolysis | 72–75 | High regioselectivity | Requires cryogenic conditions | |

| Acid-catalyzed cyclization | 60–65 | Cost-effective | Side reactions at higher scales | |

| Pentaerythritol route | 75–80 | Scalable and industrially viable | Risk of over-oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.